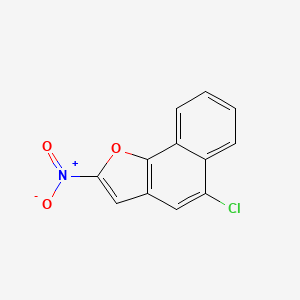
2-Amino-3,6-dichlorofluoren-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,6-dichlorofluoren-9-one is a chemical compound with the molecular formula C13H7Cl2NO It is a derivative of fluorenone, characterized by the presence of amino and dichloro substituents on the fluorenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dichlorofluoren-9-one typically involves the nucleophilic displacement of halogen atoms from 3,6-dichlorofluoren-9-one. This can be achieved using cyclic secondary amines or their N-formylated derivatives . The starting material, 3,6-dichlorofluoren-9-one, is derived from 4-chloroanthranilic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same nucleophilic displacement reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,6-dichlorofluoren-9-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, replacing halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Cyclic secondary amines or N-formylated derivatives are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3,6-dichlorofluoren-9-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 2-Amino-3,6-dichlorofluoren-9-one involves its interaction with specific molecular targets. The amino and dichloro groups play a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dichlorofluoren-9-one: Lacks the amino group, making it less reactive in certain nucleophilic substitution reactions.
2-Amino-3,5-dichlorobenzaldehyde: Similar in structure but differs in the position of the chlorine atoms and the presence of an aldehyde group.
Uniqueness
2-Amino-3,6-dichlorofluoren-9-one is unique due to the specific positioning of its amino and dichloro groups, which confer distinct chemical properties and reactivity patterns compared to its analogs .
Eigenschaften
CAS-Nummer |
91821-95-3 |
|---|---|
Molekularformel |
C13H7Cl2NO |
Molekulargewicht |
264.10 g/mol |
IUPAC-Name |
2-amino-3,6-dichlorofluoren-9-one |
InChI |
InChI=1S/C13H7Cl2NO/c14-6-1-2-7-8(3-6)9-4-11(15)12(16)5-10(9)13(7)17/h1-5H,16H2 |
InChI-Schlüssel |
XALFSRIGEAZMIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Hydroxynaphthalen-1-yl)-3-[2-[2-(2-hydroxynaphthalen-1-yl)-4-oxo-1,3-thiazolidin-3-yl]ethyl]-1,3-thiazolidin-4-one](/img/structure/B13996284.png)
![2-(4-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B13996293.png)
![{2-[5-Hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]ethyl}phosphonic acid](/img/structure/B13996312.png)
![2-(Hydroxymethyl)-5-[6-(methylsulfanylmethylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B13996315.png)
![7'-[2-[9,9-dimethyl-7-[2-[7'-(N-phenylanilino)spiro[1,2-dihydroindene-3,9'-fluorene]-2'-yl]ethenyl]fluoren-2-yl]ethenyl]-N,N-diphenylspiro[1,2-dihydroindene-3,9'-fluorene]-2'-amine](/img/structure/B13996316.png)





![1-[2-[2-(2-Aminoethoxy)ethoxy]ethyl]pyrrole-2,5-dione;hydrochloride](/img/structure/B13996378.png)
![2-[(2,4-Dinitrophenyl)amino]ethyl acetate](/img/structure/B13996386.png)
![2-[[1,1,1,3,3,3-Hexafluoro-2-[3-(trifluoromethyl)phenyl]propan-2-yl]oxymethyl]oxirane](/img/structure/B13996394.png)
![2-[(2-Nitrophenanthridin-6-yl)amino]ethanol](/img/structure/B13996397.png)
